molecular formula C9H15F3O2 B3223193 Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate CAS No. 1217487-49-4

Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Cat. No.: B3223193
CAS No.: 1217487-49-4
M. Wt: 212.21 g/mol
InChI Key: MDBUNGNZCGASON-UHFFFAOYSA-N
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Description

Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate (CAS 1217487-49-4) is a fluorinated ester building block with the molecular formula C9H15F3O2 and a molecular weight of 212.21 . This compound is characterized by its ester function and a sterically hindered, fluorine-rich carbon center, a motif recognized for its utility in medicinal chemistry and advanced organic synthesis. Its primary research application lies in its role as a key synthetic intermediate in the development of pharmaceutical compounds. Patent literature identifies this specific ester, and closely related analogs, as intermediates in sophisticated multi-step synthetic routes, such as those for making modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) . The structural features of this compound, particularly the trifluoromethyl and gem-dimethyl groups adjacent to the carbonyl, are strategically employed by researchers to influence the metabolic stability, lipophilicity, and binding characteristics of final target molecules. The butyl ester group serves as a common protecting group for carboxylic acids, which can be selectively cleaved or transformed under various conditions to access the corresponding acid or other derivatives for further structural elaboration. This product is intended for research purposes in laboratory settings only. It is strictly for professional use and is not classified as a drug, cosmetic, or for household use. Handle with appropriate precautions in a well-ventilated area using personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O2/c1-4-5-6-14-7(13)8(2,3)9(10,11)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBUNGNZCGASON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256486
Record name Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate
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Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217487-49-4
Record name Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate
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Synthetic Methodologies for Butyl 3,3,3 Trifluoro 2,2 Dimethylpropanoate

Established Synthetic Pathways and Precursors

Established methods for the synthesis of Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate are foundational and typically involve the reaction of a carboxylic acid precursor with butanol or the modification of a pre-existing ester scaffold.

Esterification Approaches to this compound

The most direct and widely utilized method for synthesizing this compound is through the esterification of 3,3,3-trifluoro-2,2-dimethylpropanoic acid with butanol. This reaction is typically acid-catalyzed, with common catalysts including sulfuric acid and p-toluenesulfonic acid. The process involves heating the carboxylic acid and alcohol in the presence of the catalyst, often with the removal of water to drive the equilibrium towards the formation of the ester product.

The general reaction can be summarized as follows:

CF₃C(CH₃)₂COOH + CH₃(CH₂)₃OH ⇌ CF₃C(CH₃)₂COO(CH₂)₃CH₃ + H₂O

The efficiency of this process is influenced by several factors, including reaction temperature, catalyst loading, and the molar ratio of the reactants.

Trifluoromethylation Strategies for Dimethylpropanoate Scaffolds

An alternative approach involves the introduction of a trifluoromethyl group onto a pre-existing butyl 2,2-dimethylpropanoate scaffold. This strategy is less common for this specific molecule due to the stability of the C-H bonds at the tertiary carbon. However, advancements in trifluoromethylation chemistry offer potential pathways. Modern trifluoromethylating agents, such as Umemoto's and Togni's reagents, are powerful electrophilic sources of the CF₃ group. These reagents have been successfully employed in the trifluoromethylation of various organic substrates, including enolates and other nucleophilic species. While direct trifluoromethylation of the ester at the α-position is challenging, derivatization of the butyl 2,2-dimethylpropanoate to generate a nucleophilic center could enable subsequent reaction with an electrophilic trifluoromethylating agent.

Role of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid in Compound Synthesis

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is a crucial precursor in the most common synthetic route to this compound. The properties of this carboxylic acid, including its acidity and solubility, are important considerations in the esterification process. The synthesis of this acid itself is a key step. One reported method involves the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile. This reaction is typically carried out under basic conditions, for example, by refluxing with a sodium hydroxide (B78521) solution, followed by acidification to yield the desired carboxylic acid. The availability and purity of 3,3,3-trifluoro-2,2-dimethylpropanoic acid directly impact the yield and purity of the final ester product. Recent research has also demonstrated the use of this acid in transition-metal-free decarboxylative reactions to introduce the C(CF₃)Me₂ group into heteroarenes, highlighting its utility as a building block in organic synthesis. researchgate.net

Novel and Advanced Synthetic Route Development

The development of more efficient, sustainable, and selective synthetic methods is a continuous effort in organic chemistry. For the synthesis of this compound, this includes the exploration of novel catalytic systems.

Catalytic Methods in the Synthesis of this compound

While traditional acid catalysis is effective, it can suffer from drawbacks such as corrosion, difficulty in catalyst separation, and the generation of acidic waste. To overcome these limitations, research has focused on the development of solid acid catalysts and other heterogeneous systems for esterification reactions. Although specific studies on the synthesis of this compound using these advanced catalytic methods are not extensively reported, analogous esterifications of propanoic acid with butanol have been investigated using various solid acid catalysts. These include ion-exchange resins like Amberlyst-15 and zeolites. rsc.org These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. The principles from these studies can be applied to the synthesis of the target fluorinated ester.

Investigation of Homogeneous Catalysis

Homogeneous catalysis offers an alternative to traditional acid catalysis, often providing milder reaction conditions and higher selectivity. While specific research on homogeneous catalysis for the direct synthesis of this compound is limited, the broader field of homogeneous catalysis for esterification provides valuable insights. For instance, various metal complexes have been shown to be effective catalysts for esterification and transesterification reactions. Ruthenium-based catalysts, for example, have been reported for the homogeneous catalytic hydrogenation of perfluoro methyl esters to their corresponding alcohols, demonstrating the interaction of such catalysts with fluorinated esters. researchgate.net The development of homogeneous catalysts that can efficiently mediate the esterification of fluorinated carboxylic acids like 3,3,3-trifluoro-2,2-dimethylpropanoic acid with butanol under mild conditions represents a promising area for future research.

Stereoselective Synthesis Approaches

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing its chiral analogues, which could have applications in various fields of chemical research.

Enantioselective Synthesis of Chiral Analogues

Creating chiral analogues of this compound involves introducing one or more stereocenters in a controlled manner to yield a predominance of one enantiomer. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries. The synthesis of chiral molecules containing fluorine atoms is a significant area of organic chemistry. researchgate.netnih.gov

Various catalytic systems have been developed for the enantioselective synthesis of fluorinated compounds. For instance, transition metal catalysts, such as those based on rhodium or palladium, combined with chiral ligands, are powerful tools for creating stereocenters. nih.govrsc.org Asymmetric hydrogenation of prochiral olefins is a common strategy to produce chiral fluorinated lactams with excellent enantioselectivities. rsc.org Similarly, organocatalysis, using small chiral organic molecules like cinchona-derived thioureas, has been effective in catalyzing asymmetric aldol (B89426) and Mannich reactions to produce chiral trifluoromethyl-containing alcohols and amines. rsc.orgacs.orgnih.gov

Reaction TypeCatalyst/MethodSubstrate ClassAchieved Enantioselectivity (ee)
Asymmetric HydrogenationRh/f-spiroPhos complexα-trifluoromethylidene lactamsUp to 99.9% ee rsc.org
Asymmetric Allylic AlkylationChiral Phosphoramidite-Palladiumα-fluorinated α-benzothiazylacetates70–95% ee nih.gov
Asymmetric Mannich Reaction(S,S)-bicyclic guanidine (B92328) (Organocatalyst)α-fluorinated aromatic cyclic ketones89–99% ee rsc.org
Asymmetric Aldol ReactionCinchona-derived thioureas (Organocatalyst)Alkylidenepyrazolones and trifluoromethyl ketonesUp to 77% ee acs.org
Chiral Auxiliary Methodtrans-1,2-diaminocyclohexaneβ-ketoestersUp to 91% ee mdpi.com
Diastereoselective Control in Compound Formation

For analogues of this compound that contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective reactions aim to form one diastereomer preferentially over others. This can be achieved through substrate control, where the existing stereochemistry of the molecule directs the formation of a new stereocenter, or through catalyst control, where the chiral catalyst dictates the stereochemical outcome.

A notable example is the synthesis of homoallylic alcohols bearing a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom. nih.govresearchgate.net In these reactions, the choice of catalyst can lead to different diastereomers from the same starting materials, a concept known as diastereodivergent synthesis. nih.gov Similarly, the fluorination of enantiopure β-amino enolates has been shown to proceed with high diastereoselectivity, allowing for the synthesis of β-Amino-α-fluoro esters. flinders.edu.au The stereochemical outcome of such reactions is often confirmed through techniques like X-ray crystallography. flinders.edu.au

Reaction TypeSubstratesKey FindingAchieved Diastereomeric Ratio (dr)
Aldol ReactionAlkylidenepyrazolones and trifluoromethyl ketonesBifunctional organocatalysts provide excellent diastereoselectivity. acs.org>95:5 dr acs.org
AllylborationPolyfluoroallyl boronate and aldehydesCatalyst-controlled diastereodivergent synthesis is possible. nih.govUp to 98:2 dr nih.gov
1,3-Dipolar CycloadditionGlycine imines and α-fluoro-β-aryl-α,β-unsaturated arylketonesCu(II)-catalysis yields chiral pyrrolidine (B122466) derivatives with four contiguous stereocenters. nih.govUp to 99:1 dr nih.gov
FluorinationEnantiopure β-amino enolatesStereoselective fluorination using N-fluorobenzenesulfonimide. flinders.edu.auMajor diastereomers confirmed by X-ray crystallography. flinders.edu.au

Green Chemistry Principles in Compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves designing processes that are more efficient and environmentally benign. Key areas of focus include reducing solvent use and maximizing the incorporation of reactant atoms into the final product.

Solvent-Free Reaction Methodologies

Performing reactions without a solvent, or under "neat" conditions, is a core principle of green chemistry as it eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes. Research has shown that various fluorination reactions can be carried out efficiently under solvent-free conditions. researchgate.net For example, the fluorination of 1,3-dicarbonyl compounds and other activated molecules has been achieved by heating the substrate directly with an N-F fluorinating agent like Selectfluor™. researchgate.net

This concept can be extended to the esterification step. Solvent-free esterifications are often facilitated by microwave irradiation, which can accelerate reaction rates and improve yields. The direct heating of a carboxylic acid and an alcohol with a solid acid catalyst is a viable green alternative to traditional solvent-based refluxing methods. mdpi.com

Atom Economy and Waste Minimization Studies

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govrsc.org A reaction with high atom economy is one that generates minimal waste. The ideal reaction, such as an addition reaction, has 100% atom economy. nih.gov

The synthesis of this compound via a classical Fischer esterification from 3,3,3-trifluoro-2,2-dimethylpropanoic acid and butanol is a condensation reaction that produces water as a byproduct. While efficient in terms of yield, its atom economy is less than 100%.

The percent atom economy is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org

For the esterification reaction: C₅H₇F₃O₂ (acid) + C₄H₁₀O (butanol) → C₉H₁₅F₃O₂ (ester) + H₂O (water)

CompoundFormulaMolecular Weight (g/mol)
3,3,3-trifluoro-2,2-dimethylpropanoic acidC₅H₇F₃O₂172.10
ButanolC₄H₁₀O74.12
This compoundC₉H₁₅F₃O₂228.21

Calculation: % Atom Economy = (228.21 / (172.10 + 74.12)) x 100 % Atom Economy = (228.21 / 246.22) x 100 ≈ 92.7%

This calculation demonstrates that while the reaction is relatively efficient, 7.3% of the reactant mass is converted into the water byproduct. Green chemistry seeks to develop alternative synthetic routes, such as addition reactions, that could theoretically approach 100% atom economy. nih.gov

Process Optimization and Scale-Up Investigations

The industrial production of this compound necessitates a thorough investigation into process optimization to maximize yield, ensure high purity, and maintain economic viability. Key areas of focus include the optimization of reaction conditions and the engineering considerations for scaling up the process from laboratory to industrial production.

The esterification of 3,3,3-trifluoro-2,2-dimethylpropanoic acid with butanol is an equilibrium-limited reaction. To drive the reaction towards the formation of the desired ester, optimization of several parameters is critical. These parameters include the type and concentration of the catalyst, the molar ratio of the reactants, the reaction temperature, and the method for removing the water byproduct.

Due to the steric hindrance of the carboxylic acid, standard Fischer esterification conditions may require elevated temperatures and prolonged reaction times. The use of more potent catalytic systems can enhance the reaction rate. Both homogeneous and heterogeneous acid catalysts are viable options. Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can lead to corrosion and purification challenges. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer the advantages of easy separation and reusability, which are highly desirable for industrial processes.

The molar ratio of butanol to 3,3,3-trifluoro-2,2-dimethylpropanoic acid is a critical factor. Employing an excess of butanol can shift the equilibrium towards the product side, thereby increasing the conversion of the carboxylic acid. However, a large excess of butanol can complicate the downstream purification process and increase raw material costs. Therefore, an optimal molar ratio that balances high conversion with efficient purification needs to be determined.

Reaction temperature plays a dual role. Higher temperatures increase the reaction rate but can also lead to the formation of byproducts and potentially the degradation of the reactants or product. The optimal temperature is a trade-off between reaction kinetics and selectivity.

Continuous removal of water is essential to drive the reaction to completion. This can be achieved through azeotropic distillation using a Dean-Stark apparatus in a batch reactor, or by employing pervaporation membranes in a continuous process.

A hypothetical optimization study for the synthesis of this compound is presented in the interactive data table below. This table illustrates the impact of varying reaction conditions on the yield of the desired ester.

Interactive Data Table: Optimization of this compound Synthesis

ExperimentCatalyst Loading (wt%)Butanol:Acid Molar RatioTemperature (°C)Reaction Time (h)Yield (%)
111:1100865
221:1100875
322:1100885
422:1120892
522:1120690

The transition from laboratory-scale synthesis to large-scale industrial production of this compound involves significant chemical engineering challenges. The choice of reactor, materials of construction, and the design of separation and purification units are critical for a successful and efficient process.

For the production of this specialty chemical, a continuous process is often preferred over a batch process due to better product consistency, improved heat management, and potentially lower operating costs. A Continuous Stirred-Tank Reactor (CSTR) or a series of CSTRs can be employed for the esterification reaction. To overcome equilibrium limitations, a reactive distillation column could be an effective solution, where the reaction and separation of the water byproduct occur simultaneously. Alternatively, a plug flow reactor (PFR) packed with a solid acid catalyst could offer high conversion and easy catalyst separation.

The corrosive nature of the reactants and the acidic catalyst necessitates the use of corrosion-resistant materials for the reactor and associated equipment. Glass-lined steel or reactors made from special alloys would be suitable choices to prevent equipment degradation and product contamination.

Heat management is another crucial aspect. The esterification reaction is typically exothermic, and efficient heat removal is necessary to maintain the optimal reaction temperature and prevent runaway reactions. The reactor design should include an appropriate heat exchange system, such as a cooling jacket or internal cooling coils.

Downstream processing involves the separation of the desired ester from unreacted starting materials, the catalyst (if homogeneous), and byproducts. This is typically achieved through a series of distillation steps. The design of the distillation train will depend on the relative volatilities of the components in the reaction mixture. The physical properties of the key components are summarized in the table below.

Table of Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3,3,3-trifluoro-2,2-dimethylpropanoic acidC5H7F3O2156.10112-113
ButanolC4H10O74.12117.7
This compoundC9H15F3O2212.21(estimated) ~180-200
WaterH2O18.02100

Given the boiling points, a multi-column distillation system would likely be required to achieve high product purity. The first column could be used to remove the water-butanol azeotrope, followed by a column to separate the excess butanol from the ester product. A final column might be necessary to purify the ester to the required specification.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions of focusing solely on this compound, the requested article cannot be generated at this time. Providing information based on analogous or structurally similar compounds would require making assumptions and extrapolations that fall outside the explicit scope of the user's request.

Reactivity and Mechanistic Studies of Butyl 3,3,3 Trifluoro 2,2 Dimethylpropanoate

Reduction Chemistry of the Ester Functionality

Complex Metal Hydride Reductions

Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), are potent reducing agents capable of converting esters to primary alcohols. The generally accepted mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

For Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate, the significant steric hindrance around the carbonyl group, posed by the adjacent quaternary carbon with two methyl groups and a trifluoromethyl group, would likely necessitate forcing reaction conditions for a complex metal hydride reduction to proceed. The bulky nature of the substrate would impede the approach of the hydride reagent to the carbonyl carbon. While no specific studies have been reported, it is anticipated that the reaction would be significantly slower compared to the reduction of less hindered esters.

Table 1: Anticipated Challenges in Complex Metal Hydride Reduction

Feature of Substrate Anticipated Effect on Reactivity
Steric Hindrance Decreased reaction rate due to impeded access of the hydride to the carbonyl carbon.

| Trifluoromethyl Group | The strong electron-withdrawing effect may increase the electrophilicity of the carbonyl carbon, but this is likely counteracted by steric effects. |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is another established method for the reduction of esters to alcohols, typically requiring high pressures and temperatures in the presence of a metal catalyst, such as copper chromite. This method is generally less susceptible to steric hindrance than hydride reductions.

In the case of this compound, catalytic hydrogenation could potentially be a more viable reduction method. However, the stability of the trifluoromethyl group under these conditions would need to be considered, as C-F bond hydrogenolysis can sometimes occur at high temperatures and pressures. Specific experimental data for this compound is not available in the reviewed literature.

Bouveault-Blanc Reduction Investigations

The Bouveault-Blanc reduction, which utilizes sodium metal in an alcohol solvent, offers a classic alternative for ester reduction. This method proceeds via a single-electron transfer mechanism. While it has been largely superseded by hydride reagents in laboratory settings, it can be effective for some substrates.

The application of the Bouveault-Blanc reduction to this compound has not been documented. The sterically encumbered nature of the ester might pose a challenge for this method as well. Furthermore, the highly basic conditions of the reaction could potentially lead to side reactions if other sensitive functional groups were present in the molecule.

Alpha-Functionalization Reactions

The introduction of functional groups at the alpha-position of esters is a key strategy in organic synthesis. For this compound, the alpha-position is a quaternary carbon, which inherently limits the scope of typical enolate-based alpha-functionalization reactions that require an enolizable proton.

Exploration of Alkylation Strategies

Direct alpha-alkylation of this compound via enolate formation is not feasible due to the absence of an alpha-proton. Alternative strategies for introducing an alkyl group at this position would require more advanced synthetic methods that are not documented for this specific compound.

Halogenation and Other Substitutions at the Alpha-Position

Similar to alkylation, direct alpha-halogenation through an enol or enolate intermediate is not possible for this compound. Radical halogenation could be a theoretical possibility for functionalizing the methyl groups at the alpha-position, but this would not be a selective reaction and would likely lead to a mixture of products. There is no available research detailing such transformations on this specific substrate.

Derivatization and Analogues of Butyl 3,3,3 Trifluoro 2,2 Dimethylpropanoate

Synthesis of Homologues and Analogues

The synthesis of homologues and analogues of Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate primarily revolves around the esterification of its parent carboxylic acid. This foundational reaction allows for the introduction of various alkyl groups, thereby modifying the compound's physical and chemical properties.

Methyl and Ethyl Trifluoro-2,2-dimethylpropanoate Synthesis and Comparative Reactivity

The synthesis of methyl and ethyl esters of 3,3,3-trifluoro-2,2-dimethylpropanoic acid is typically achieved through standard esterification protocols. The most common method involves the reaction of 3,3,3-trifluoro-2,2-dimethylpropanoic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.

For instance, the synthesis of the closely related methyl 3,3,3-trifluoropropionate from 3,3,3-trifluoropropionic acid and anhydrous methanol (B129727) can be performed using tungstic acid as a catalyst. In a typical procedure, the acid and methanol are heated, achieving high conversion and yield. google.com A similar approach is applicable for the synthesis of methyl and ethyl trifluoro-2,2-dimethylpropanoate.

Table 1: Representative Synthesis of a Homologous Methyl Ester

Reactant AReactant BCatalystTemperatureReaction TimeYieldReference
3,3,3-Trifluoropropionic AcidAnhydrous MethanolTungstic Acid90°C7h82.6% google.com

While direct comparative reactivity studies on methyl and ethyl trifluoro-2,2-dimethylpropanoate are not extensively documented, reactivity can be inferred from general principles. The primary site of reactivity is the ester carbonyl group, which is susceptible to nucleophilic acyl substitution. The reactivity is significantly influenced by the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group, which enhances the electrophilicity of the carbonyl carbon. Differences in reactivity between the methyl and ethyl esters are generally subtle, relating to steric hindrance and the electronic properties of the alkyl group, with methyl esters often being slightly more reactive towards nucleophiles than their ethyl counterparts due to lesser steric bulk.

Variations in the Ester Moiety

The synthesis of analogues with different ester moieties is a direct extension of the methods used for the methyl and ethyl homologues. By employing different alcohols during the esterification of 3,3,3-trifluoro-2,2-dimethylpropanoic acid, a wide variety of esters can be produced. This allows for the fine-tuning of properties such as lipophilicity, volatility, and steric profile. For example, using propanol, isopropanol, or benzyl (B1604629) alcohol would yield the corresponding propyl, isopropyl, or benzyl esters. The general reaction scheme follows the classic Fischer-Speier esterification pathway. While specific research detailing a broad library of these esters is limited, their synthesis is considered chemically straightforward.

Introduction of Diverse Functional Groups

The ester functional group of this compound serves as a versatile handle for the introduction of other functionalities, such as amides, thioamides, ethers, and alkenes.

Amidation and Thioamidation Derivatives

Amidation: The conversion of the ester to an amide is a fundamental transformation. This can be achieved by direct aminolysis, where the ester is heated with a primary or secondary amine. However, this reaction can be slow for sterically hindered esters. A more efficient method involves a two-step process: first, the hydrolysis of the ester to the parent carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent (e.g., DCC, EDC) or after conversion to a more reactive acyl chloride. The synthesis of N-benzyl-2,2,2-trifluoroacetamide, for example, is achieved by reacting benzylamine (B48309) with trifluoroacetic anhydride. researchgate.net A similar strategy can be applied to produce amides from 3,3,3-trifluoro-2,2-dimethylpropanoic acid.

Thioamidation: Thioamides are valuable synthetic intermediates and are typically synthesized from their corresponding amides. The most common method for this transformation is the treatment of the amide with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and effective reagent for this purpose. organic-chemistry.orgnih.gov The reaction is generally carried out by heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or THF. chemspider.com This provides a reliable pathway to thioamidation derivatives of the title compound, starting from the corresponding amide.

Table 2: General Method for Thionation of Amides

Starting MaterialReagentSolventConditionProductReference
AmideLawesson's ReagentTHFRoom TemperatureThioamide chemspider.com

Ether and Alkene Derivatives

The introduction of ether and alkene functionalities is less commonly documented for this specific compound and its derivatives.

Ether Derivatives: The synthesis of ether derivatives would likely involve modifications of the alkyl (butyl) chain of the ester, as the trifluoropivaloyl core is generally robust. For instance, if a hydroxy-functionalized alcohol were used to create the initial ester, the resulting hydroxyl group could be subsequently etherified under standard conditions (e.g., Williamson ether synthesis). Direct etherification involving the trifluoropivaloyl moiety itself is not a typical reaction pathway.

Alkene Derivatives: Creating alkene derivatives could be approached in several ways, although none are prominently featured in the literature for this compound. One hypothetical route could involve the synthesis of an ester with a halogenated alkyl chain, followed by an elimination reaction to form a double bond. Another approach involves the fragmentation of related trifluorinated amides. For example, morpholine (B109124) 3,3,3-trifluoropropanamide (B1288742) has been shown to react with Grignard reagents to form (E)-β-fluoro-α,β-unsaturated amides, demonstrating a pathway to alkene-containing structures from a trifluoro-propanoyl scaffold. nih.gov

Structure-Reactivity Relationship Studies of Derived Compounds

The examination of structure-reactivity relationships provides crucial insights into how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, these studies are essential for predicting their behavior in various chemical transformations and for designing new molecules with tailored properties. While specific, comprehensive research on the structure-reactivity of derivatives of this particular ester is not extensively documented in publicly available literature, we can infer relationships based on the known electronic and steric effects of its key structural motifs: the trifluoromethyl (CF₃) group, the gem-dimethyl group, and the butyl ester group.

The reactivity of derivatives is primarily dictated by the interplay of these groups. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the electron density of the entire molecule. The gem-dimethyl groups at the α-carbon (the carbon adjacent to the carbonyl group) introduce considerable steric hindrance. The butyl ester group can influence reactivity through its own steric bulk and its susceptibility to hydrolysis or transesterification.

Electronic Effects:

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the carbonyl carbon of the ester. This inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. For instance, in hydrolysis reactions, derivatives of this compound would be expected to react more readily with nucleophiles compared to their non-fluorinated counterparts.

Steric Effects:

Hydrolysis and Esterification Reactions:

In the context of hydrolysis, the rate of reaction for derivatives of this compound would be influenced by both the electronic effects of the trifluoromethyl group and the steric hindrance of the gem-dimethyl groups. The butyl group of the ester can also be exchanged in transesterification reactions, with the equilibrium of the reaction being influenced by the nature of the incoming alcohol and the reaction conditions.

Applications of Butyl 3,3,3 Trifluoro 2,2 Dimethylpropanoate As a Versatile Building Block

Utilization in the Synthesis of Fluorinated Motifs for Specialty Chemicals

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate provides a valuable synthon for introducing the trifluoromethyl group, a key pharmacophore and functional moiety in many specialty chemicals.

Precursor Role in Agrochemical Development

While specific public domain data on the direct application of this compound in the synthesis of commercial agrochemicals is limited, the trifluoromethyl group is a well-established component in a wide array of herbicides, insecticides, and fungicides. The structural motif provided by this ester is of significant interest in the design of new active ingredients. The development of synthetic routes utilizing such fluorinated building blocks is a continuous effort in the agrochemical industry to create more effective and selective crop protection agents.

Intermediate in Advanced Materials Science

In the field of materials science, the introduction of trifluoromethyl groups can enhance thermal stability, chemical resistance, and alter the electronic properties of polymers and other advanced materials. Fluorinated esters like this compound can be envisioned as reactive intermediates in the synthesis of fluoropolymers or as additives to modify the surface properties of materials, imparting hydrophobicity and oleophobicity. Research in this area focuses on creating novel materials with tailored properties for applications in electronics, aerospace, and coatings.

Application in Fine Chemical Manufacturing

The synthesis of complex organic molecules often requires the use of specialized building blocks to introduce specific functionalities. This compound can be a precursor in multi-step syntheses within the fine chemical industry. Its ester functionality allows for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or reaction with nucleophiles to form amides and other derivatives. These transformations open pathways to a diverse range of trifluoromethylated compounds that are valuable intermediates in the production of pharmaceuticals, dyes, and other high-value chemicals.

Integration into Complex Molecular Architectures

The unique electronic and steric properties of the trifluoromethyl group make it a desirable feature in the design of complex molecular structures, particularly in heterocyclic chemistry and peptide science.

Construction of Trifluoromethylated Heterocyclic Compounds

Trifluoromethylated heterocycles are a cornerstone of modern medicinal chemistry. researchgate.netorganic-chemistry.org The synthesis of these compounds often relies on the use of building blocks that already contain the trifluoromethyl group. While direct synthetic routes using this compound for the construction of specific heterocyclic systems are not extensively documented in publicly available literature, the general strategy of employing fluorinated esters in condensation reactions with binucleophiles is a common approach to building heterocyclic rings. The reactivity of the ester group can be harnessed to form carbon-nitrogen or carbon-oxygen bonds, which are fundamental steps in the assembly of various heterocyclic scaffolds.

Heterocycle ClassGeneral Synthetic StrategyPotential Role of Fluorinated Ester
PyrazolesCondensation of a 1,3-dicarbonyl compound with hydrazineEster hydrolysis to acid, then conversion to a β-ketoester for subsequent cyclization.
PyrimidinesReaction of a 1,3-dicarbonyl compound with an amidine or ureaAs a source of the trifluoromethylated 1,3-dicarbonyl precursor.
OxazolesCyclization of α-acylamino ketonesThe ester could be used to acylate an aminoketone precursor.

Role in Peptide and Peptidomimetic Synthesis

No Publicly Available Research Found on the Catalytic Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the use of this compound as a versatile building block in catalytic applications and ligand design.

Extensive queries were conducted to uncover research related to the development of ligands derived from this compound and the catalytic roles of any such derivatives in organic transformations. The search, however, did not yield any relevant studies, patents, or publications that fall within the scope of the requested article outline.

The investigation included searches for:

The synthesis of ligands incorporating the this compound moiety.

The application of any derivatives of this compound in catalytic processes.

The search results did not provide any data to populate the requested sections on "Development of this compound-Derived Ligands" or "Catalytic Roles of Compound Derivatives in Organic Transformations." Consequently, no data tables or detailed research findings on this specific subject could be generated.

It appears that, within the publicly accessible scientific domain, this compound has not been reported as a precursor for ligand synthesis or for the development of catalytic agents. Therefore, the requested article focusing on these specific applications cannot be produced at this time.

Advanced Characterization Methodologies for Butyl 3,3,3 Trifluoro 2,2 Dimethylpropanoate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of fluorinated organic compounds. nih.gov The presence of the trifluoromethyl (CF₃) group offers a unique handle for specialized NMR techniques.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus, with 100% natural abundance and a high gyromagnetic ratio, provides excellent sensitivity in NMR experiments. biophysics.org The chemical shift of the ¹⁹F nuclei in this compound is highly sensitive to the local electronic environment, making ¹⁹F NMR a powerful tool for structural confirmation. biophysics.org For compounds containing a CF₃ group adjacent to a carbonyl, the ¹⁹F chemical shift typically appears in a characteristic region. In related fluorinated esters, the CF₃ group often presents as a singlet in proton-decoupled spectra, though coupling to nearby protons can occur. For instance, in some trifluoromethyl-containing compounds, coupling to vicinal protons can result in triplets or other multiplets. rsc.org

¹³C NMR Spectroscopy: In proton-decoupled ¹³C NMR spectra of fluorinated compounds, the carbon signals are often split due to coupling with the ¹⁹F nucleus (¹³C-¹⁹F coupling). blogspot.com This phenomenon can complicate spectra but also provides valuable structural information. magritek.com The carbon of the CF₃ group typically appears as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The carbonyl carbon and other nearby carbons will also exhibit coupling over multiple bonds (²JCF, ³JCF, etc.). blogspot.com These long-range couplings are instrumental in assigning carbon resonances. blogspot.com

2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by correlating different nuclei.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbons or other heteroatoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for piecing together the carbon skeleton and identifying the position of functional groups. For this compound, HMBC can show correlations between the butyl protons and the carbonyl carbon, as well as between the methyl protons and the quaternary carbon.

¹⁹F-¹³C HMBC: This advanced experiment can directly correlate fluorine and carbon nuclei over multiple bonds, providing unambiguous evidence for the connectivity around the trifluoromethyl group. rsc.org

Table 1: Expected NMR Data for this compound
NucleusGroupExpected Chemical Shift (ppm)Expected Multiplicity & Coupling Constants (J)
¹⁹F-CF₃-60 to -75s (in ¹H-decoupled) or t (if coupled to CH₂)
¹³CC=O (ester)160 - 175q, ²JCF ≈ 30-40 Hz
-C(CH₃)₂-40 - 50q, ³JCF ≈ 1-3 Hz
-CF₃115 - 125q, ¹JCF ≈ 280-290 Hz
-O-CH₂-65 - 75s
-CH₃ (tert-butyl)25 - 30s

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. The most prominent band would be the C=O stretching vibration of the ester group, typically appearing in the range of 1740-1760 cm⁻¹. The presence of the electron-withdrawing CF₃ group adjacent to the carbonyl can shift this frequency to a higher wavenumber compared to non-fluorinated analogues. Strong C-F stretching vibrations are also expected in the 1100-1300 cm⁻¹ region. C-H stretching vibrations from the butyl and methyl groups will appear around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman, symmetric vibrations are often more intense. The C-C skeletal vibrations of the tert-butyl group would be readily observable.

Table 2: Characteristic Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretching2850 - 3000Medium-Strong
C=O (Ester)Stretching1740 - 1760Very Strong
C-F (CF₃)Stretching1100 - 1300Very Strong
C-O (Ester)Stretching1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. Using electron ionization (EI), the mass spectrum of a related compound, Butyl trifluoroacetate (B77799), is available in the NIST database. nist.gov For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern in EI-MS is highly informative. Key expected fragmentation pathways include:

Loss of the butoxy group (-OC₄H₉) or a butene molecule plus a hydrogen radical, leading to a prominent acylium ion [CF₃C(CH₃)₂CO]⁺.

Alpha-cleavage leading to the loss of a methyl radical from the tert-butyl group.

McLafferty rearrangement is not possible due to the absence of a gamma-hydrogen on the alkyl chain of the pivaloyl moiety.

Fragmentation of the butyl chain, such as the loss of a C₄H₉ radical, leading to the [M-57]⁺ ion.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental for separating this compound from reaction mixtures, by-products, or impurities, and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): Given its likely volatility, GC is an excellent method for the analysis of this compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable for separation. Detection can be achieved using a Flame Ionization Detector (FID) for routine purity analysis or a Mass Spectrometer (GC-MS) for definitive identification of the analyte and any impurities. researchgate.net The retention time provides a reliable parameter for identification under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is also a viable technique, particularly for less volatile derivatives or for preparative scale purification. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, where a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). nih.gov

Fluorinated Phases: For separating mixtures containing both fluorinated and non-fluorinated compounds, stationary phases with fluorinated alkyl chains can offer unique selectivity and enhanced retention for the fluorinated components. chromatographyonline.com Detection is typically performed using a UV detector if the derivatives contain a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Advanced Separation Methodologies

For complex mixtures or trace analysis, more advanced separation techniques are employed.

HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS): This powerful hyphenated technique allows for fluorine-specific detection. nih.gov By coupling HPLC to an ICP-MS/MS system, it's possible to detect and quantify fluorinated compounds with high selectivity and sensitivity, even in complex matrices. nih.gov The method can involve post-column derivatization to form detectable ions like BaF⁺ in the plasma, enabling the identification of previously unknown or non-ionizable fluorinated compounds. nih.gov This approach serves as a non-targeted method for screening for novel fluorinated substances. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable)

While an experimental crystal structure for this compound is not publicly available as of the latest literature search, the application of X-ray crystallography would be the definitive method to elucidate its solid-state conformation and packing, should a suitable single crystal be obtained. The process would involve growing a high-quality crystal of the compound, which can be a challenging step, especially for molecules that are liquids or oils at room temperature. wikipedia.orgcreativebiomart.net Techniques such as in-situ cryocrystallisation have been successfully used for the structure determination of low-melting point esters. rsc.org

A hypothetical crystallographic study of this compound would provide critical insights into its molecular geometry. For instance, the conformation of the butyl chain and the orientation of the trifluoromethyl and dimethyl groups around the ester core could be precisely determined. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which govern the macroscopic properties of the material.

The data obtained from such an analysis would be presented in a standardized format, including crystallographic parameters that describe the unit cell of the crystal and the refinement statistics that indicate the quality of the structural model.

Hypothetical Crystallographic Data for this compound

The following table is a representation of the type of data that would be generated from a single-crystal X-ray diffraction experiment. This data is illustrative and not based on experimental results.

ParameterHypothetical Value
Chemical FormulaC9H15F3O2
Formula Weight228.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)14.789(5)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1221.9(7)
Z4
Calculated Density (g/cm³)1.241
R-factor (%)4.5
Goodness-of-fit1.03

Illustrative Atomic Coordinates and Bond Lengths for this compound

This table provides a hypothetical and simplified representation of atomic coordinates and selected bond lengths that would be determined from an X-ray crystal structure analysis. This data is for illustrative purposes only.

AtomxyzBond (Atom1-Atom2)Length (Å)
F10.12340.56780.9123C-F1.35
O10.45670.12340.8765C=O1.21
O20.67890.23450.6543C-O1.33
C10.34560.34560.7890C-C1.54
C20.78900.45670.5432C-C1.52

Computational and Theoretical Studies of Butyl 3,3,3 Trifluoro 2,2 Dimethylpropanoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and more reactive.

For Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog. However, the effect is more pronounced on the LUMO, leading to a potentially smaller HOMO-LUMO gap and suggesting a higher susceptibility to nucleophilic attack at the carbonyl carbon.

Illustrative Data Table: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO -7.5
LUMO -0.8
HOMO-LUMO Gap 6.7

Note: These values are illustrative and would be determined using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G).*

The distribution of electron density within a molecule can be analyzed through population analysis and visualized using molecular electrostatic potential (MEP) maps. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can be employed to explore its conformational landscape. The molecule can adopt various shapes or conformations due to the rotation around its single bonds.

The presence of the bulky tert-butyl group and the trifluoromethyl group introduces steric hindrance that will significantly influence the preferred conformations. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding the molecule's physical properties and how its shape might influence its reactivity or biological activity. The simulations would likely reveal that the ester group adopts a planar conformation, with the butyl chain and the trifluoroethyl group oriented to minimize steric clash.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, the mechanism of its formation via the esterification of 3,3,3-trifluoro-2,2-dimethylpropanoic acid with butanol, or its hydrolysis back to the acid and alcohol, can be studied.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the most favorable reaction pathway. For example, in the acid-catalyzed hydrolysis of this compound, computational modeling could confirm a mechanism involving the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. scholaris.ca

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of molecules.

NMR Chemical Shifts: Density Functional Theory (DFT) is widely used to predict nuclear magnetic resonance (NMR) chemical shifts. researchgate.netescholarship.orgnih.govnih.gov For this compound, the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated. The predicted ¹⁹F NMR chemical shift would be particularly characteristic, influenced by the electronic environment created by the rest of the molecule. These theoretical predictions can aid in the assignment of experimental NMR spectra.

Illustrative Data Table: Predicted NMR Chemical Shifts

Nucleus Predicted Chemical Shift (ppm)
¹⁹F (CF₃) -70 to -75
¹³C (C=O) 165 - 170
¹³C (C(CH₃)₃) 75 - 80
¹H (O-CH₂) 4.0 - 4.2

Note: These are illustrative values relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and would be calculated using methods like GIAO-DFT.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the stretching and bending of bonds. For this compound, characteristic vibrational frequencies would include the C=O stretch of the ester group, C-F stretches of the trifluoromethyl group, and various C-H stretches and bends. Comparing the calculated vibrational spectrum with an experimental one can help confirm the molecule's structure.

Illustrative Data Table: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch 1750 - 1770
C-F Symmetric Stretch 1150 - 1200
C-O Stretch 1100 - 1150

Note: These are illustrative values and are typically scaled to better match experimental data.

Application of Cheminformatics Approaches in Compound Discovery and Optimization

Cheminformatics combines computer and informational sciences to address problems in chemistry. For this compound, cheminformatics approaches can be applied in several ways:

Similarity Searching: By searching large chemical databases for molecules with similar structures or properties, potential applications or biological activities can be inferred.

Quantitative Structure-Activity Relationship (QSAR): If a set of related compounds exhibits a particular activity, QSAR models can be built to correlate their structural features with their activity. This could be used to design new analogs of this compound with enhanced properties.

In Silico Screening: Virtual screening of compound libraries against a biological target (e.g., an enzyme) could identify this compound or its derivatives as potential hits for drug discovery. The fluorinated nature of the compound could be leveraged to design more potent and metabolically stable drug candidates.

These computational tools are integral to modern chemical research, providing a deeper understanding of molecular behavior and accelerating the discovery and optimization of new chemical entities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Butyl 3,3,3-trifluoro-2,2-dimethylpropanoate, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves transesterification or nucleophilic substitution. For example, analogous trifluoromethyl esters (e.g., ethyl 3,3,3-trifluoro-2-methylpropanoate) are synthesized under anhydrous conditions using reagents like trifluoroacetic anhydride and alcohol precursors . Transesterification from methyl esters to butyl esters may require acid/base catalysts and controlled temperatures (e.g., 60–80°C) to avoid side reactions. Inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., THF) are critical to prevent hydrolysis of the trifluoromethyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming the trifluoromethyl and butyl ester groups. For example, ¹⁹F NMR typically shows a singlet near -70 ppm for CF₃ groups. Mass spectrometry (LC-MS or GC-MS) validates molecular weight (e.g., C₉H₁₅F₃O₂, MW ~ 212.2 g/mol), while IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 4°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent moisture absorption and thermal degradation. The trifluoromethyl group is sensitive to hydrolysis, necessitating desiccants like molecular sieves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., 2D NMR for structural elucidation) and reference internal standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F). Computational modeling (DFT calculations) can predict chemical shifts and reconcile discrepancies between experimental and theoretical data .

Q. What mechanisms explain the reactivity of the trifluoromethyl group in nucleophilic environments?

  • Methodological Answer : The electron-withdrawing nature of CF₃ increases electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack. Steric hindrance from the 2,2-dimethyl groups may slow reactions, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures to enhance reactivity .

Q. How does steric hindrance from the 2,2-dimethyl groups influence reaction pathways?

  • Methodological Answer : The bulky dimethyl groups restrict access to the ester carbonyl, favoring reactions with small nucleophiles (e.g., hydroxide) over larger reagents. Kinetic studies using substituent analogues (e.g., 3-(2-chlorophenyl)-2,2-difluoro derivatives) can isolate steric effects .

Q. What analytical approaches validate purity when traditional methods show limitations?

  • Methodological Answer : Combine orthogonal techniques:

  • Chromatography : HPLC with UV/fluorescence detection to separate impurities.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect polymorphic forms.
  • Elemental Analysis : Confirm C/H/F ratios to ensure stoichiometric consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.